molecular formula C12H16ClNO B13467175 5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride

5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride

Katalognummer: B13467175
Molekulargewicht: 225.71 g/mol
InChI-Schlüssel: GJDDDZPGEBQJDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.7145 . This compound is characterized by its bicyclic structure, which includes a phenyl group and an oxabicycloheptane ring system. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its phenyl group and bicyclic structure, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H16ClNO

Molekulargewicht

225.71 g/mol

IUPAC-Name

5-phenyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride

InChI

InChI=1S/C12H15NO.ClH/c13-12-6-11(7-12,8-14-9-12)10-4-2-1-3-5-10;/h1-5H,6-9,13H2;1H

InChI-Schlüssel

GJDDDZPGEBQJDN-UHFFFAOYSA-N

Kanonische SMILES

C1C2(CC1(COC2)N)C3=CC=CC=C3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.